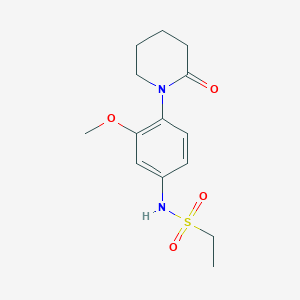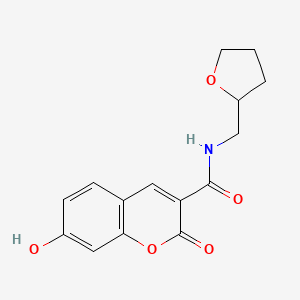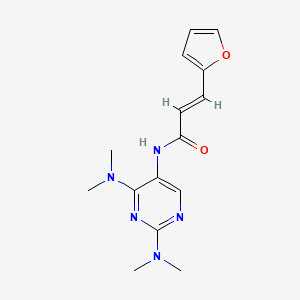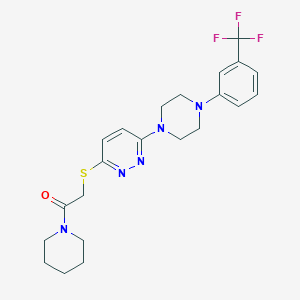
N-(3-メトキシ-4-(2-オキソピペリジン-1-イル)フェニル)エタンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is a sulfonamide-based compound with promising biological properties
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, this compound can prevent thrombin generation and subsequently, blood clot formation .
Mode of Action
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, exhibiting competitive inhibition . This compound inhibits both free and prothrombinase-bound FXa activity in vitro . It also shows a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM^−1/s .
Biochemical Pathways
By inhibiting FXa, this compound disrupts the coagulation cascade, reducing thrombin generation . Thrombin plays a pivotal role in the coagulation process, converting fibrinogen to fibrin, which forms the structural basis of a blood clot. Therefore, the inhibition of FXa leads to a decrease in blood clot formation .
Pharmacokinetics
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of this compound in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide results in a reduction of thrombin generation . This leads to a decrease in blood clot formation, which can be beneficial in the prevention and treatment of various thromboembolic diseases .
生化学分析
Biochemical Properties
The biochemical properties of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide are not fully understood yet. It is known that the compound has a high degree of fXa potency, selectivity, and efficacy . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM −1 /s . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Cellular Effects
The cellular effects of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide are also under investigation. Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This suggests that the compound may have significant effects on cellular processes related to coagulation.
Molecular Mechanism
The molecular mechanism of action of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide involves its interaction with the coagulation factor Xa (FXa). It acts as a direct inhibitor of FXa, leading to a reduction in thrombin generation . This inhibition of FXa is achieved through binding interactions with the enzyme, resulting in changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The temporal effects of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide in laboratory settings are not well-documented. It is known that the compound exhibits a rapid onset of inhibition of FXa
Dosage Effects in Animal Models
The effects of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide vary with different dosages in animal models. Pre-clinical studies of the compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis
Metabolic Pathways
The metabolic pathways of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide involve its metabolism and renal excretion . A sulfate conjugate of Ο -demethyl apixaban ( O -demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans . It is inactive against human FXa .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide typically involves the reaction of 3-methoxy-4-(2-oxopiperidin-1-yl)aniline with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.
化学反応の分析
Types of Reactions
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-(3-hydroxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide.
Reduction: Formation of N-(3-methoxy-4-(2-hydroxypiperidin-1-yl)phenyl)ethanesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide
- N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide
Uniqueness
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is unique due to its specific structural features, such as the presence of both a methoxy group and a piperidin-1-yl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-21(18,19)15-11-7-8-12(13(10-11)20-2)16-9-5-4-6-14(16)17/h7-8,10,15H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYZONSUGSHRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)
![N-(2-hydroxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2492194.png)

![1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2492196.png)
![1-[5-METHYL-3-PHENYL-6-(PROP-2-EN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE](/img/structure/B2492197.png)
![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2492198.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2492200.png)
![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B2492201.png)

![2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B2492208.png)
![N-{5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methylphenoxy)acetamide](/img/structure/B2492209.png)


